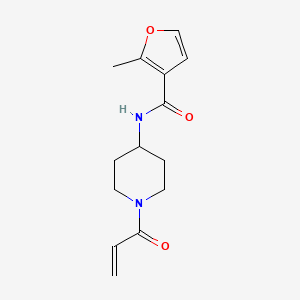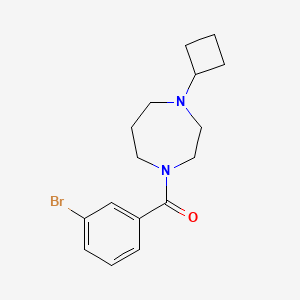![molecular formula C20H16ClN3O B2938844 (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide CAS No. 2035001-50-2](/img/structure/B2938844.png)
(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide, also known as BPy-2-Cl-PhAc, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various applications, including biological imaging, drug delivery, and cancer treatment. In
Wirkmechanismus
The mechanism of action of (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways. By inhibiting this interaction, (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec can disrupt cell signaling and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, while sparing normal cells. (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, this compound has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec is its versatility in scientific research. This compound can be used in various applications, including biological imaging, drug delivery, and cancer treatment. In addition, the synthesis method has been optimized to produce high yields and purity of the compound. However, there are also some limitations to using (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec in lab experiments. One limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications. Another limitation is that the compound may have off-target effects, which could affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for the use of (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec in scientific research. One potential direction is in the development of new cancer treatments. (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer therapies. Another potential direction is in the development of new imaging probes. (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec has been used as a fluorescent probe for biomolecules, and further research could lead to the development of new imaging techniques for biomedical research. Finally, (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec could be used in the development of new drug delivery systems. By incorporating this compound into nanoparticles, drugs could be delivered to specific target cells, reducing the risk of off-target effects.
Synthesemethoden
The synthesis of (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec involves a series of chemical reactions, including the condensation of 2-chlorobenzaldehyde with 2-aminopyridine to form 2-chloro-N-(2-pyridyl)benzamide. This compound is then reacted with (E)-3-(bromomethyl)-2-chloroacrylic acid ethyl ester in the presence of a base to form (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec has been widely used in scientific research for its potential applications in various fields. One of the most promising applications is in biological imaging, where (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec can be used as a fluorescent probe to visualize biomolecules in living cells. This compound has also been used in drug delivery, where it can be incorporated into nanoparticles to deliver drugs to specific target cells. In addition, (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec has shown potential in cancer treatment, where it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c21-18-6-2-1-4-16(18)8-10-20(25)24-13-15-7-9-19(23-12-15)17-5-3-11-22-14-17/h1-12,14H,13H2,(H,24,25)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVZQHUWPWOZOE-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

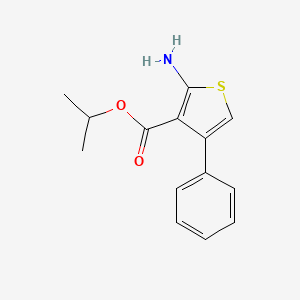
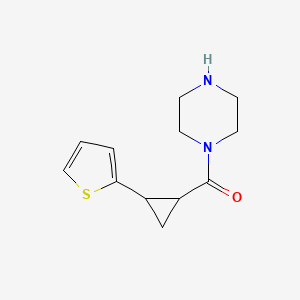
![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide](/img/structure/B2938767.png)
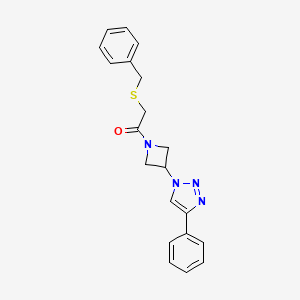
![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2938769.png)
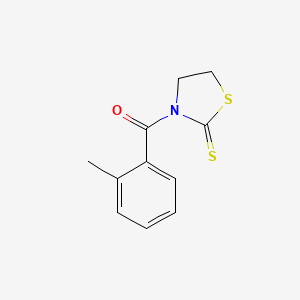
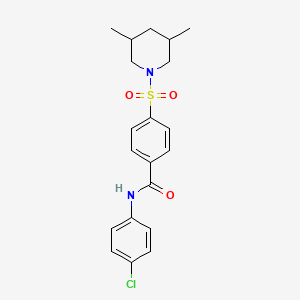
![1-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2938772.png)
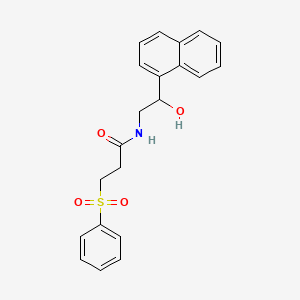
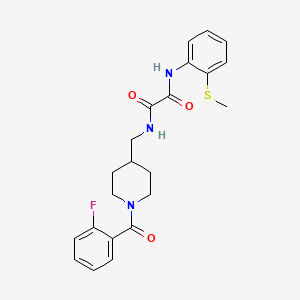
![2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2938778.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2938779.png)
